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Compound of Interest

Compound Name: 4-Amino-2,3-diiodobenzoic acid
Cat. No.: B14793889
Get Quote
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Executive Summary & Chemical Profile[1]

4-Amino-2,3-diiodobenzoic acid represents a highly specialized, dense functional scaffold for
medicinal chemistry and materials science. Unlike its commoditized isomer (4-amino-3,5-
diiodobenzoic acid), the 2,3-diiodo substitution pattern offers a unique "congested core" that
enables orthogonal functionalization strategies.

This molecule is defined by a "Push-Pull-Lock" electronic architecture:
e Push: The electron-donating amino group (-NH

) at C4 activates the C3 position.

e Pull: The electron-withdrawing carboxyl group (-COOH) at C1 activates the C2 position.

* Lock: The vicinal iodines at C2 and C3 provide distinct handles for sequential cross-coupling,
governed by subtle electronic and steric differentiations.

Chemical Properties Table
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Property Specification Notes
C
H
Formula | High halogen density
NO
Heavy atom effect significant
MW 388.93 g/mol ] )
for X-ray/Crystal engineering
) ) Light sensitive (store in amber
Appearance Off-white to pale yellow solid ]
vials)
B DMSO, DMF, MeOH Poor water solubility; soluble in
Solubility
(moderate) agueous base
~2.5(COOH), ~3.0 (NH Acid strength increased by
pKa (Calc)

)

ortho-iodine (inductive effect)

Chemoselectivity & Mechanistic Insight

The utility of this scaffold lies in the ability to selectively react one iodine over the other.

Understanding the electronic landscape is critical for designing successful protocols.

The Regioselectivity Map

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate-determining

step is often the oxidative addition of Pd(0) into the C-I bond. This is favored by electron

deficiency.

e C2-lodine (The "Acid-Activated" Site):

o Electronic Status: Highly electron-deficient due to the inductive (

) and mesomeric (

) withdrawal of the ortho-carboxyl group.

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14793889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Reactivity: Theoretically faster oxidative addition.
o Sterics: High hindrance (sandwiched between -COOH and -I).

o Directing Effect: The carboxylate (if deprotonated) can act as a directing group, stabilizing
the Pd-intermediate at C2.

e C3-lodine (The "Amine-Deactivated" Site):

o Electronic Status: More electron-rich due to the ortho-amino group donating electron
density.

o Reactivity: Slower oxidative addition compared to C2.

o Sterics: Hindered by C2-1 and C4-NH

Conclusion: Under standard non-chelating conditions, C2 is the kinetically favored site for
oxidative addition due to electronic activation, provided the catalyst system is bulky enough to
overcome the steric congestion.

Visualization: Reactivity Logic Flow
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Click to download full resolution via product page

Caption: Mechanistic hierarchy of oxidative addition sites on the 4-Amino-2,3-diiodobenzoic
acid scaffold.

Application Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C2
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Objective: Introduce an aryl group selectively at the C2 position, leaving the C3 iodine intact for
subsequent transformations.

Rationale: We utilize a ligand that is active but not overly bulky (to access the crowded C2 site)
and a base that promotes the "ortho-effect" of the carboxylic acid (e.g., K

CO
or Cs
CO

).

Reagents:

Substrate: 4-Amino-2,3-diiodobenzoic acid (1.0 equiv)
e Boronic Acid: Phenylboronic acid (1.1 equiv)
o Catalyst: Pd(OAc)
(5 mol%)
e Ligand: SPhos (10 mol%) - Water-soluble, promotes coupling of hindered substrates.
e Base: K

PO

(3.0 equiv)

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

e Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1 mmol, 389
mg), phenylboronic acid (1.1 mmol, 134 mg), Pd(OAc)

(11 mg), SPhos (41 mg), and K
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PO
(636 mgQ).

« Inertion: Seal the vessel and purge with Argon for 5 minutes.
e Solvation: Add degassed Toluene (5 mL) and Water (0.5 mL) via syringe.

o Reaction: Heat to 80°C for 12 hours. (Note: Monitor via LCMS. The appearance of mono-
coupled product [M+H-I+Ph] is expected).

e Workup: Cool to RT. Acidify to pH 4 with 1M HCI (careful of CO

evolution). Extract with EtOAc (3 x 10 mL).

 Purification: The product (4-amino-3-iodo-2-phenylbenzoic acid) is purified via flash
chromatography (Hexanes/EtOAc + 1% AcOH).

Expected Outcome: >75% yield of the C2-arylated product. The C3-iodine remains due to the
deactivating effect of the adjacent amino group and the stoichiometry control.

Protocol B: Synthesis of Fused Indolo-Quinazolinones

Objective: Utilize the vicinal functional groups (C1-COOH, C2-I, C3-1, C4-NH

) to build a tetracyclic core in a cascade sequence.

Mechanism:
e Amide coupling at C1/C4 (Intermolecular or Intramolecular if derivatized).
e Double Buchwald-Hartwig or Ullmann coupling at C2/C3.

Workflow Diagram:
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4-Amino-2,3-diiodobenzoic Acid

l

Step 1: Esterification
(MeOH/H2S04)

Methyl 4-amino-2,3-dii@

Step 2: N-Acylation
(Reaction with 2-formylphenylboronic acid)

Imine/Amine Intermediate

Step 3: Cascade Cyclization
(Pd-Catalyzed C-H Activation/Coupling)

Fused Polyheterocycle

(Indolo-Phenanthridine Core)

Click to download full resolution via product page
Caption: Cascade synthesis pathway for fusing heterocyclic rings onto the diiodo-scaffold.

Handling & Safety (E-E-A-T)

 Light Sensitivity: lodinated anilines are prone to photo-oxidation. Handle under low light and
store in amber glass.
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Heavy Metal Waste: All Palladium waste must be segregated into specific heavy metal
disposal streams.

Skin Absorption: Halo-anilines can be absorbed through the skin. Double-gloving (Nitrile) is
recommended.

Thermal Stability: While benzoic acids are generally stable, the high iodine content makes
the molecule susceptible to homolytic cleavage at temperatures >150°C. Avoid excessive
heating in the absence of a radical scavenger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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